molecular formula C20H28N2O2 B5302457 1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE

Cat. No.: B5302457
M. Wt: 328.4 g/mol
InChI Key: TXHOIAPCIFGFJR-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkyl halide under basic conditions.

    Allylation: The piperazine derivative is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Indenylation: The allylated piperazine is reacted with 2,3-dihydro-1H-inden-5-ol under acidic conditions to form the indenylated product.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ALLYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE: Unique due to its specific substitution pattern and potential biological activities.

    Other Piperazine Derivatives: Compounds such as 1-(4-METHYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE and 1-(4-ETHYLPIPERAZINO)-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYL-1-PROPANONE.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-4-10-21-11-13-22(14-12-21)19(23)20(2,3)24-18-9-8-16-6-5-7-17(16)15-18/h4,8-9,15H,1,5-7,10-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHOIAPCIFGFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CC=C)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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